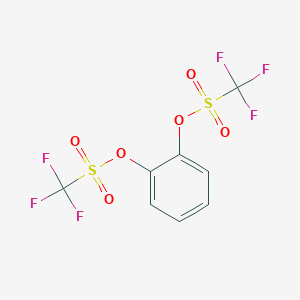

Catechol bis(trifluoromethanesulfonate)

Description

The exact mass of the compound Catechol bis(trifluoromethanesulfonate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Catechol bis(trifluoromethanesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Catechol bis(trifluoromethanesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O6S2/c9-7(10,11)21(15,16)19-5-3-1-2-4-6(5)20-22(17,18)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISAIQHXAICQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-91-6 | |

| Record name | Catechol Bis(trifluoromethanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Catechol Bis(trifluoromethanesulfonate)

Abstract

This technical guide provides a comprehensive overview of Catechol Bis(trifluoromethanesulfonate), also known as Catechol Ditriflate. It is intended for researchers, chemists, and professionals in the field of drug development and materials science. This document details the compound's chemical identity, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a versatile electrophile in modern cross-coupling reactions. Detailed experimental protocols, safety information, and mechanistic insights are provided to equip the reader with the practical and theoretical knowledge required for its effective use in a laboratory setting.

Introduction and Core Concepts

Catechol bis(trifluoromethanesulfonate) is a highly reactive aromatic compound valued in organic synthesis for its two trifluoromethanesulfonate (triflate) groups. These triflate moieties are excellent leaving groups, rendering the corresponding carbon atoms of the benzene ring highly susceptible to nucleophilic attack and, most importantly, oxidative addition by transition metal catalysts. This reactivity is the cornerstone of its utility.

Unlike aryl halides (chlorides, bromides, iodides), which have long been the workhorses of cross-coupling, aryl triflates can be readily synthesized from widely available phenols—in this case, catechol (1,2-dihydroxybenzene). This two-step sequence, converting a stable C-O bond into a reactive C-OTf bond, provides a powerful strategic advantage in complex molecule synthesis, allowing for late-stage functionalization and diversification of phenol-containing scaffolds, which are common in natural products and pharmaceutical agents. This guide will explore the practical aspects of harnessing this reactivity.

Chemical Identity and Physicochemical Properties

The fundamental properties of Catechol Bis(trifluoromethanesulfonate) are summarized below. Accurate knowledge of these properties is critical for safe handling, proper storage, and effective use in reactions.

| Property | Value | Source(s) |

| CAS Number | 17763-91-6 | [1][2] |

| Molecular Formula | C₈H₄F₆O₆S₂ | [1][3] |

| Molecular Weight | 374.23 g/mol | [1][3] |

| Synonyms | Catechol Ditriflate, 1,2-Bis[(trifluoromethyl)sulfonyl]oxy]benzene | [2][4] |

| Appearance | White to off-white crystalline powder or solid | [2] |

| Melting Point | 35-39 °C | [2][3] |

| Boiling Point | 95 °C at 1 mmHg | [4][5] |

| Purity | Typically >98.0% (by GC) | [2][3] |

| Storage Conditions | Store under inert gas (e.g., Argon or Nitrogen) | |

| Sensitivity | Air and moisture sensitive | [4][6] |

Synthesis and Mechanistic Considerations

Catechol bis(trifluoromethanesulfonate) is prepared from catechol by reaction with a triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O) or N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh). The use of Tf₂O is common for its high reactivity.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is essential. Its role is to deprotonate the phenolic hydroxyl groups of catechol, forming a phenoxide intermediate. This dramatically increases the nucleophilicity of the oxygen atom, facilitating its attack on the electrophilic sulfur atom of the triflating agent. A hindered or non-nucleophilic base is chosen to prevent it from competing with the phenoxide and reacting with the triflating agent itself.

-

Solvent: An anhydrous, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis of the highly reactive triflating agent and the product.

-

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to -78 °C) to control the exothermic reaction and minimize the formation of side products.

Diagram: Synthesis of Catechol Bis(trifluoromethanesulfonate)

Caption: General workflow for the synthesis of Catechol Bis(trifluoromethanesulfonate).

Self-Validating Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure. The self-validating steps ensure reaction completion and purity.

-

Preparation: To an oven-dried, 250 mL round-bottom flask under an argon atmosphere, add catechol (1.10 g, 10.0 mmol) and anhydrous dichloromethane (100 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add pyridine (2.4 mL, 30.0 mmol, 3.0 equiv) dropwise via syringe. Stir for 10 minutes.

-

Triflation: Add trifluoromethanesulfonic anhydride (4.2 mL, 25.0 mmol, 2.5 equiv) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring (Validation Step 1): After stirring for 2 hours at 0 °C, take a small aliquot, quench it with water, and extract with ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) against a catechol standard to confirm the complete consumption of the starting material.

-

Workup: Quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification and Characterization (Validation Step 2): The crude product is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The structure and purity of the collected fractions should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Cross-Coupling Reactions

The primary application of catechol bis(trifluoromethanesulfonate) is as a precursor to ortho-disubstituted benzene derivatives via sequential, palladium-catalyzed cross-coupling reactions. The two triflate groups have similar reactivity, but can often be addressed sequentially under carefully controlled conditions, or simultaneously with an excess of coupling partner.

This is a powerful tool in drug discovery, where building complex, functionalized aromatic cores is a daily challenge. Triflates are highly effective pseudohalides in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[7]

Diagram: Sequential Suzuki-Miyaura Cross-Coupling

Caption: Sequential Suzuki coupling using Catechol Ditriflate as the electrophile.

Causality in Cross-Coupling:

-

Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a phosphine ligand (e.g., PPh₃, SPhos, XPhos) is standard. The ligand choice is critical; bulky, electron-rich ligands facilitate the oxidative addition step, which is the rate-determining step for triflates.[7]

-

Base: A base such as K₃PO₄ or Cs₂CO₃ is required for the transmetalation step of the Suzuki reaction, activating the boronic acid partner.[7] The choice of a sparingly soluble base can be crucial to prevent triflate degradation.[7]

Safety and Handling

Catechol bis(trifluoromethanesulfonate) is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Hazard Statements:

-

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][8]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[2][8]

-

P406: Store in a corrosive-resistant container with a resistant inner liner.[2][8]

-

Handling: Always handle this reagent in a well-ventilated fume hood. As it is air and moisture sensitive, it should be stored under an inert atmosphere and handled using anhydrous techniques.[6]

References

- 1. scbt.com [scbt.com]

- 2. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. labsolu.ca [labsolu.ca]

- 5. CATECHOL BIS(TRIFLUOROMETHANESULFONATE) CAS#: 17763-91-6 [chemicalbook.com]

- 6. labproinc.com [labproinc.com]

- 7. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catechol Bis(trifluoromethanesulfonate), 1G | Labscoop [labscoop.com]

Synthesis and preparation of Catechol bis(trifluoromethanesulfonate)

An In-Depth Technical Guide to the Synthesis and Preparation of Catechol bis(trifluoromethanesulfonate)

Introduction: The Strategic Importance of Catechol Ditriflate

Catechol bis(trifluoromethanesulfonate), also known as 1,2-phenylene bis(trifluoromethanesulfonate) or catechol ditriflate, is a highly valuable and versatile reagent in modern organic synthesis.[1][2] Its utility stems from the presence of two trifluoromethanesulfonate (-OTf) groups, which are among the best leaving groups known in organic chemistry. This property makes the molecule an excellent electrophilic partner for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.[3][4] The ability to functionalize both positions of the catechol ring, either sequentially or simultaneously, opens up pathways to complex molecular architectures, including advanced materials and pharmaceutical intermediates.[1]

This guide provides a comprehensive overview of the synthesis of catechol bis(trifluoromethanesulfonate), detailing the underlying chemical principles, a field-proven experimental protocol, critical safety considerations, and the logic behind procedural choices, tailored for researchers and drug development professionals.

Core Principles: The Chemistry of Triflation

The synthesis of catechol bis(trifluoromethanesulfonate) is a classic example of O-triflation, the conversion of a hydroxyl group into a triflate ester. The reaction proceeds via the nucleophilic attack of the phenolic oxygen atoms of catechol on the highly electrophilic sulfur atom of a triflating agent.

Key Components and Their Roles:

-

Catechol (Substrate): The starting di-phenol. The two adjacent hydroxyl groups are weakly acidic.

-

Triflating Agent: Trifluoromethanesulfonic anhydride (Tf₂O), commonly known as triflic anhydride, is the most powerful and widely used reagent for this transformation.[5][6] Its extreme reactivity is driven by the two strongly electron-withdrawing trifluoromethyl groups, which make the sulfur atoms highly electrophilic.

-

Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is essential. Its primary roles are:

-

Deprotonation: To deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. This significantly accelerates the rate of reaction.

-

Acid Scavenging: To neutralize the triflic acid (TfOH) byproduct generated during the reaction, preventing it from protonating the starting material or product and driving the reaction to completion.

-

The overall transformation is a double esterification reaction where both hydroxyl groups of catechol are converted to triflate esters.

Caption: Overall reaction scheme for the synthesis of Catechol bis(trifluoromethanesulfonate).

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of catechol bis(trifluoromethanesulfonate) using triflic anhydride and pyridine in dichloromethane (DCM).

Materials and Equipment:

-

Reagents: Catechol, Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice-water bath, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, glassware for column chromatography, silica gel.

Step-by-Step Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (N₂ or Ar), add catechol (1.0 eq) and anhydrous dichloromethane to a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar.

-

Dissolve the catechol completely by stirring.

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Base Addition:

-

Slowly add anhydrous pyridine (2.2 eq) to the stirred solution dropwise via a syringe. The choice to use a slight excess of base ensures complete deprotonation and acid scavenging.

-

-

Triflating Agent Addition (Critical Step):

-

Add triflic anhydride (2.2 eq) dropwise to the reaction mixture via a dropping funnel or syringe pump over 30-60 minutes.

-

Causality: This addition must be slow and controlled to manage the highly exothermic nature of the reaction. Maintaining the internal temperature at or below 5 °C is crucial to prevent the formation of undesired side products.[7]

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

-

The progress can be monitored by Thin Layer Chromatography (TLC) until the starting catechol spot is no longer visible.

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench it by slowly adding cold water or 1 M HCl to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (to remove pyridine)

-

Saturated NaHCO₃ solution (to remove any remaining acidic species)

-

Brine (to remove residual water)

-

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to yield the pure product as a white to off-white solid.[8]

-

Caption: Experimental workflow for the synthesis and purification of Catechol Ditriflate.

Quantitative Data and Physical Properties

| Parameter | Value | Reference |

| Molecular Formula | C₈H₄F₆O₆S₂ | [9][10][11] |

| Molecular Weight | 374.23 g/mol | [9][10][11] |

| CAS Number | 17763-91-6 | [9][10][11] |

| Appearance | White to off-white solid/crystal | [9] |

| Melting Point | 37-40 °C | [11] |

| Boiling Point | 92-95 °C @ 1 mmHg | [11] |

| Purity (Typical) | >98.0% (GC) | [9] |

Critical Safety and Handling Precautions

Trifluoromethanesulfonic anhydride (Tf₂O) is a hazardous substance and must be handled with extreme care.

-

Corrosivity: It is highly corrosive and can cause severe skin burns and eye damage upon contact.[12][13][14]

-

Reactivity with Water: Tf₂O reacts violently with water and moisture.[15][16] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

-

Inhalation: Vapors are harmful and may cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles along with a face shield.[16][17]

-

Handling Environment: All manipulations must be performed in a well-ventilated chemical fume hood.[16][17] An eyewash station and safety shower must be readily accessible.[17]

-

Spill and Waste: Spills should be absorbed with an inert material like sand or vermiculite and placed in a sealed container for disposal.[14][15] Do not use water to clean up spills.

Conclusion and Applications

The successful synthesis of catechol bis(trifluoromethanesulfonate) provides access to a powerful building block for constructing complex molecules. Its primary application is as a di-electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Hiyama, and Buchwald-Hartwig amination reactions.[3][18] The two triflate groups can be substituted with a wide range of nucleophiles, enabling the synthesis of biaryl compounds, functionalized aromatic rings, and heterocyclic systems that are central to pharmaceutical and materials science research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 17763-91-6: catechol bis(trifluoromethanesulfonate) [cymitquimica.com]

- 3. Preparation and palladium-catalyzed cross-coupling of aryl triethylammonium bis(catechol) silicates with aryl triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. labproinc.com [labproinc.com]

- 10. scbt.com [scbt.com]

- 11. CATECHOL BIS(TRIFLUOROMETHANESULFONATE) CAS#: 17763-91-6 [chemicalbook.com]

- 12. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. lobachemie.com [lobachemie.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. carlroth.com [carlroth.com]

- 16. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Catechol Bis(trifluoromethanesulfonate): Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catechol bis(trifluoromethanesulfonate), also known as 1,2-phenylene bis(trifluoromethanesulfonate) or catechol ditriflate, is a highly versatile and reactive organic compound. Its molecular structure, featuring two exceptionally good leaving groups—the trifluoromethanesulfonate (triflate) moieties—on adjacent positions of a benzene ring, makes it a valuable precursor in a multitude of chemical transformations. This guide provides a comprehensive overview of its molecular structure, synthesis, reactivity, and applications, with a particular focus on its utility in cross-coupling reactions and the synthesis of complex molecules relevant to drug discovery and materials science.

Molecular Structure and Formula

Catechol bis(trifluoromethanesulfonate) is characterized by the molecular formula C8H4F6O6S2 and a molecular weight of 374.22 g/mol .[1][2][3] The molecule consists of a central benzene ring substituted with two trifluoromethanesulfonate (-OTf) groups at the 1 and 2 positions. The triflate group is one of the best leaving groups known in organic chemistry, a property attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion through resonance.

| Property | Value |

| Molecular Formula | C8H4F6O6S2 |

| Molecular Weight | 374.22 g/mol |

| CAS Number | 17763-91-6 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 35-40 °C |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold];

// Triflate groups O1 [label="O", pos="0,2!"]; S1 [label="S", pos="0,3!"]; O2 [label="O", pos="-0.7,3.5!"]; O3 [label="O", pos="0.7,3.5!"]; C7 [label="CF3", pos="0,4.5!"];

C1 -- O1; O1 -- S1; S1 -- O2 [style=bold]; S1 -- O3 [style=bold]; S1 -- C7;

O4 [label="O", pos="-1.74,1!"]; S2 [label="S", pos="-2.61,1.5!"]; O5 [label="O", pos="-2.2,2.3!"]; O6 [label="O", pos="-3.4,2!"]; C8 [label="CF3", pos="-3.2,0.5!"];

C2 -- O4; O4 -- S2; S2 -- O5 [style=bold]; S2 -- O6 [style=bold]; S2 -- C8;

// Hydrogens H1 [label="H", pos="-1.5,-1!"]; H2 [label="H", pos="0,-1.8!"]; H3 [label="H", pos="1.5,-1!"]; H4 [label="H", pos="1.5,1!"];

C3 -- H1; C4 -- H2; C5 -- H3; C6 -- H4; }

Caption: Molecular structure of Catechol bis(trifluoromethanesulfonate).

Synthesis of Catechol Bis(trifluoromethanesulfonate)

The synthesis of catechol bis(trifluoromethanesulfonate) typically involves the reaction of catechol with a triflating agent in the presence of a base. The choice of the triflating agent and reaction conditions can be tailored to optimize yield and purity.

Method 1: Using Trifluoromethanesulfonic Anhydride (Tf2O)

This is a common and efficient method for the preparation of aryl triflates. The reaction is typically carried out at low temperatures to control the high reactivity of triflic anhydride.

Experimental Protocol:

-

To a solution of catechol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at 0 °C under an inert atmosphere, add a base (e.g., pyridine, 2.2 eq) dropwise.

-

After stirring for 15 minutes, add trifluoromethanesulfonic anhydride (2.2 eq) dropwise, ensuring the temperature is maintained at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to afford the pure catechol bis(trifluoromethanesulfonate).[4]

Method 2: Using N-Phenyl-bis(trifluoromethanesulfonimide)

N-Phenyl-bis(trifluoromethanesulfonimide) is a stable, crystalline, and less harsh alternative to triflic anhydride. Microwave-assisted synthesis using this reagent can significantly reduce reaction times.

Experimental Protocol (Microwave-assisted):

-

In a microwave process vial, combine catechol (1.0 eq), N-phenyl-bis(trifluoromethanesulfonimide) (2.0 eq), and potassium carbonate (3.0 eq) in a suitable solvent like tetrahydrofuran (THF).

-

Seal the vial and heat the reaction mixture to 120 °C for 6-10 minutes in a microwave synthesizer.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by flash chromatography.[5]

Caption: General workflow for the synthesis of catechol bis(trifluoromethanesulfonate).

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the four protons on the benzene ring. Due to the ortho-disubstitution, the protons will likely appear as a symmetric AA'BB' or a more complex ABCD spin system.

-

¹³C NMR: The carbon NMR spectrum should exhibit three signals in the aromatic region: one for the two carbons bearing the triflate groups and two for the other four aromatic carbons. The carbon atoms directly attached to the oxygen of the triflate groups are expected to be significantly downfield. A signal for the carbon of the trifluoromethyl group will also be present, likely as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.[6][7][8][9]

Reactivity and Applications

The high reactivity of catechol bis(trifluoromethanesulfonate) stems from the excellent leaving group ability of the triflate moieties. This makes it a valuable substrate in a variety of transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Catechol bis(trifluoromethanesulfonate) is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds. This is a powerful tool for the synthesis of biaryls and other complex aromatic systems.[10]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to the synthesis of aryl alkynes.[10]

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.[11]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a key transformation in the synthesis of many pharmaceuticals.

The two triflate groups can react sequentially, allowing for the stepwise introduction of different substituents, or simultaneously, leading to the formation of disubstituted products. The ortho-relationship of the two triflate groups makes this compound a particularly interesting precursor for the synthesis of bidentate ligands and cyclic systems.

Caption: Key cross-coupling reactions involving catechol bis(trifluoromethanesulfonate).

Applications in Synthesis

-

Precursor to Bidentate Ligands: The ortho-disubstituted nature of catechol bis(trifluoromethanesulfonate) makes it an excellent starting material for the synthesis of bidentate ligands, which are crucial components in coordination chemistry and catalysis.[12][13][14]

-

Synthesis of Functionalized Materials: Aryl bis(triflates) are used as monomers in palladium-catalyzed polymerization reactions to create novel polymers with tailored electronic and physical properties.[15][16]

-

Drug Discovery and Development: The ability to participate in a wide array of C-C and C-heteroatom bond-forming reactions makes catechol bis(trifluoromethanesulfonate) a valuable building block in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. For instance, it has been used in the synthesis of functionalized 2,4'-diphenyl sulfones, which are of interest in medicinal chemistry.[10]

Safety and Handling

Catechol bis(trifluoromethanesulfonate) is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Causes severe skin burns and eye damage. May be corrosive to metals.[17]

-

Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust or mists. Wash skin thoroughly after handling.

-

First Aid:

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

-

-

Storage: Store locked up in a corrosive resistant container with a resistant inner liner.

Conclusion

Catechol bis(trifluoromethanesulfonate) is a powerful and versatile reagent in modern organic synthesis. Its facile preparation from catechol and the exceptional reactivity of its two triflate leaving groups make it an invaluable precursor for the construction of complex molecular architectures through a variety of cross-coupling reactions. Its utility in the synthesis of bidentate ligands, functional polymers, and medicinally relevant scaffolds underscores its importance for researchers in academia and the pharmaceutical and materials science industries. Proper handling and adherence to safety protocols are essential when working with this reactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. labproinc.com [labproinc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. azom.com [azom.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biophysics.org [biophysics.org]

- 10. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Boron templated catechol phosphines as bidentate ligands in silver complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Boron templated catechol phosphines as bidentate ligands in silver complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Synthesis of Novel Bidentate Ligands for Chelation of Metals and/or Me" by Sylvia Kunakom [digitalcommons.macalester.edu]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Minsky DTIC [dtic.minsky.ai]

- 17. rsc.org [rsc.org]

Physical and chemical properties of Catechol bis(trifluoromethanesulfonate)

An In-Depth Technical Guide to Catechol bis(trifluoromethanesulfonate)

Abstract

Catechol bis(trifluoromethanesulfonate), also known as catechol ditriflate, is a highly reactive and versatile electrophilic reagent integral to modern organic synthesis. Its two trifluoromethanesulfonate (triflate) groups, being exceptionally potent leaving groups, render the aromatic scaffold susceptible to a wide array of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic analysis, and field-proven protocols for its synthesis and application. The underlying principles governing its reactivity and the rationale behind specific experimental conditions are discussed to provide researchers with a practical and authoritative resource for leveraging this powerful synthetic building block.

Introduction and Core Concepts

The utility of Catechol bis(trifluoromethanesulfonate) (CAS RN: 17763-91-6) stems from the trifluoromethanesulfonate anion (CF₃SO₃⁻), one of the most effective leaving groups known in organic chemistry.[1] This property is a direct consequence of the substantial resonance stabilization of the negative charge across the three oxygen atoms and the powerful inductive electron-withdrawing effect of the trifluoromethyl group. When attached to the catechol core, these triflate moieties transform the otherwise inert C-O bonds of the phenol precursor into highly activated electrophilic sites.

This activation is the cornerstone of its application. In the context of drug development and materials science, this molecule serves as a rigid, ortho-disubstituted benzene template. It allows for the sequential or simultaneous introduction of diverse functionalities through reactions that would be unfeasible with the corresponding dihalides or the parent catechol, offering a distinct advantage in the synthesis of complex molecular architectures.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the reagent's physical and spectroscopic characteristics is paramount for its successful application and for the accurate characterization of reaction outcomes.

Physical Properties

Catechol bis(trifluoromethanesulfonate) is typically a white to off-white crystalline solid under ambient conditions.[3] Its low melting point necessitates careful storage, preferably in a cool, dark environment to prevent degradation.[4] The compound is classified as air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactive triflate groups.[4][5]

| Property | Value | Source(s) |

| CAS Number | 17763-91-6 | [6] |

| Molecular Formula | C₈H₄F₆O₆S₂ | |

| Molecular Weight | 374.22 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [3][4] |

| Melting Point | 35 - 40 °C | [3] |

| Boiling Point | 92 - 95 °C @ 1 mmHg | |

| Synonyms | Catechol Ditriflate, Benzene-1,2-diyl bis(trifluoromethanesulfonate) | [5][6] |

Spectroscopic Signature

The unique structural features of Catechol bis(trifluoromethanesulfonate) give rise to a distinct spectroscopic profile, which is essential for its identification and for monitoring reaction progress.

-

¹H NMR: The proton NMR spectrum is characterized by its simplicity and symmetry. Due to the C₂ᵥ symmetry of the molecule, the four aromatic protons are chemically equivalent in pairs, giving rise to an AA'BB' spin system. This typically manifests as a complex, second-order multiplet in the aromatic region (approximately δ 7.4-7.6 ppm in CDCl₃). The exact appearance depends on the relative magnitudes of the ³J and ⁴J coupling constants.

-

¹³C NMR: The ¹³C NMR spectrum will display three distinct signals for the aromatic carbons. The two carbons directly attached to the triflate groups (C-O) will be significantly downfield-shifted due to the strong electron-withdrawing nature of the -OTf group, appearing around δ 145-150 ppm. The remaining four aromatic carbons will appear as two distinct signals in the typical aromatic region (δ 120-130 ppm). A key feature is the coupling between the carbon of the trifluoromethyl group and the fluorine atoms, which will appear as a quartet (¹JCF ≈ 320 Hz).

-

¹⁹F NMR: The ¹⁹F NMR is the most unambiguous tool for confirming the presence of the triflate groups.[7] The six fluorine atoms are chemically equivalent and are not coupled to any nearby protons. Therefore, the spectrum will exhibit a sharp, intense singlet. The chemical shift for triflate groups is highly characteristic and typically appears around δ -73 ppm (relative to CFCl₃).[8]

The IR spectrum provides clear evidence of the triflate functional groups. Key vibrational bands include:

-

Strong S=O stretching: Two intense absorption bands around 1420-1450 cm⁻¹ and 1210-1250 cm⁻¹.

-

Strong C-F stretching: Intense absorptions in the 1100-1200 cm⁻¹ region.

-

S-O-C stretching: Strong bands around 1020-1040 cm⁻¹. The most notable difference from the precursor, catechol, is the complete absence of the broad O-H stretching band typically found around 3300-3500 cm⁻¹.

Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z 374 may be observed, though it might be weak due to the lability of the triflate groups. The fragmentation pattern is expected to be dominated by the cleavage of the S-O and C-O bonds. Key expected fragments include:

-

[M - CF₃SO₂]⁺: Loss of a triflyl radical (m/z 241).

-

[M - OTf]⁺: Loss of a triflate radical (m/z 225).

-

[CF₃SO₂]⁺: The triflyl cation (m/z 133).

-

[CF₃]⁺: (m/z 69). In Electrospray Ionization (ESI-MS), common adducts such as [M+H]⁺ (m/z 375) and [M+Na]⁺ (m/z 397) are predicted to be readily observed.[9]

Synthesis and Handling

Synthetic Protocol: Triflation of Catechol

The preparation of Catechol bis(trifluoromethanesulfonate) is a straightforward procedure involving the reaction of catechol with a triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base.

Caption: Workflow for the synthesis of Catechol bis(trifluoromethanesulfonate).

Step-by-Step Methodology:

-

Setup: To an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add catechol (1.0 eq) and anhydrous dichloromethane (DCM).

-

Basification: Add pyridine (2.2 eq) to the solution via syringe. Causality: Pyridine acts as a non-nucleophilic base to neutralize the triflic acid (TfOH) byproduct, driving the reaction to completion.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The reaction with triflic anhydride is highly exothermic. Cooling is critical to prevent side reactions and degradation of the product.

-

Triflation: Add trifluoromethanesulfonic anhydride (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) indicates full consumption of the starting material.

-

Workup: Carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization.

Storage and Handling

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8 °C).[4]

-

Handling: Due to its corrosive nature (causes severe skin burns and eye damage) and air sensitivity, always handle inside a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust.

Chemical Reactivity and Synthetic Applications

The synthetic power of Catechol bis(trifluoromethanesulfonate) lies in its ability to act as a superior electrophile in palladium-catalyzed cross-coupling reactions. The C-OTf bond is more reactive towards oxidative addition to Pd(0) than C-Cl and, in many cases, C-Br bonds, allowing for selective and sequential couplings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron species and an organic (pseudo)halide, is a cornerstone of modern synthesis. Aryl triflates are excellent substrates for this transformation.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling with an aryl triflate.

Mechanism Insight:

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-OTf bond to a low-valent palladium(0) complex (e.g., generated in situ from Pd(OAc)₂ and a phosphine ligand), forming a Pd(II) intermediate. This is often the rate-determining step.

-

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate complex. This complex then transfers its organic group (R) to the palladium center, displacing the triflate anion.

-

Reductive Elimination: The two organic groups (Ar and R) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Representative Protocol: Double Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the synthesis of a 1,2-diarylbenzene derivative.

Step-by-Step Methodology:

-

Setup: To a Schlenk flask, add Catechol bis(trifluoromethanesulfonate) (1.0 eq), the desired arylboronic acid (2.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 4.0 eq).

-

Inerting: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1), via syringe. Causality: Water is often necessary to facilitate the dissolution of the inorganic base and the transmetalation step.

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired product.

Safety and Hazard Profile

Catechol bis(trifluoromethanesulfonate) is a hazardous chemical that requires careful handling.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).

-

Signal Word: Danger.

-

Precautionary Statements:

-

Prevention: P260 (Do not breathe dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

-

Transport: UN Number 3261, Hazard Class 8 (Corrosive).

Conclusion

Catechol bis(trifluoromethanesulfonate) is a powerful and enabling reagent for the construction of complex organic molecules. Its high reactivity, driven by the exceptional leaving group ability of the triflate moieties, makes it an ideal substrate for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. By understanding its physicochemical properties, spectroscopic signatures, and the mechanistic principles behind its reactivity, researchers can effectively and safely incorporate this versatile building block into their synthetic strategies to accelerate discovery in medicinal chemistry and materials science.

References

- 1. 17763-91-6|Catechol Bis(trifluoromethanesulfonate)|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labproinc.com [labproinc.com]

- 4. labsolu.ca [labsolu.ca]

- 5. CATECHOL BIS(TRIFLUOROMETHANESULFONATE) CAS#: 17763-91-6 [m.chemicalbook.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - Catechol bis(trifluoromethanesulfonate) (C8H4F6O6S2) [pubchemlite.lcsb.uni.lu]

- 9. Catechol Bis(trifluoromethanesulfonate), 1G | Labscoop [labscoop.com]

Spectroscopic Profile of Catechol bis(trifluoromethanesulfonate): A Comprehensive Technical Guide for Researchers

Introduction: The Synthetic Versatility of Catechol bis(trifluoromethanesulfonate)

Catechol bis(trifluoromethanesulfonate), also known as 1,2-phenylene bis(trifluoromethanesulfonate) or catechol ditriflate, is a highly reactive and versatile reagent in modern organic synthesis.[1] Its structure, featuring two exceptionally potent trifluoromethanesulfonate (triflate) leaving groups on adjacent positions of a benzene ring, renders it an invaluable precursor for a multitude of chemical transformations. The triflate group's stability and superb leaving group ability make this compound a powerful electrophile, particularly in transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of the spectroscopic data essential for the unambiguous identification and characterization of this key synthetic intermediate, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

The molecular structure of Catechol bis(trifluoromethanesulfonate) is fundamental to its reactivity. The two triflate groups, with their strong electron-withdrawing nature, activate the aromatic ring for various transformations.

Caption: Molecular structure of Catechol bis(trifluoromethanesulfonate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For Catechol bis(trifluoromethanesulfonate), a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Catechol bis(trifluoromethanesulfonate) is characterized by a complex multiplet in the aromatic region. Due to the molecule's C₂ᵥ symmetry, the four aromatic protons are chemically non-equivalent, giving rise to a characteristic AA'BB' spin system.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.45 - 7.35 | m | 4H | Aromatic Protons |

Note: The exact chemical shifts and coupling constants can be subtly influenced by the solvent and the spectrometer frequency. The multiplet arises from the coupling between adjacent and non-equivalent aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The spectrum will show three distinct signals: one for the two equivalent aromatic carbons bearing the triflate groups, one for the remaining four equivalent aromatic carbons, and a characteristic quartet for the trifluoromethyl carbons.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~145 | s | C-OTf |

| ~128 | s | Ar-C |

| ~124 | s | Ar-C |

| 118.8 | q, ¹JCF ≈ 320 Hz | CF₃ |

Note: The assignment of the aromatic carbons is based on typical chemical shifts for substituted benzene rings. The trifluoromethyl carbon appears as a quartet due to the strong one-bond coupling to the three fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive and definitive technique for the characterization of fluorinated compounds like Catechol bis(trifluoromethanesulfonate). The spectrum exhibits a single, sharp singlet, confirming the presence of the two equivalent triflate groups.

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -73.6 | s | -OS O₂CF₃ |

This value is referenced against an external standard and is highly characteristic of the triflate moiety.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within a molecule. For Catechol bis(trifluoromethanesulfonate), the IR spectrum is dominated by strong absorptions characteristic of the triflate groups.

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H stretch |

| ~1600, ~1485 | Medium | Aromatic C=C stretch |

| ~1420 | Very Strong | S=O asymmetric stretch |

| ~1210 | Very Strong | S=O symmetric stretch |

| ~1250 - 1140 | Strong | C-F stretch |

| ~900 - 800 | Strong | S-O stretch |

The intense and sharp bands for the S=O and C-F stretching vibrations are the most prominent and diagnostic features in the IR spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 5: Mass Spectrometry Data

| m/z | Adduct |

| 373.93 | [M]⁺ |

| 374.94 | [M+H]⁺ |

| 396.92 | [M+Na]⁺ |

Data is based on predicted values for the monoisotopic mass. High-resolution mass spectrometry (HRMS) would provide a more precise mass, further confirming the molecular formula.

Experimental Protocols

Synthesis of Catechol bis(trifluoromethanesulfonate)

A reliable method for the synthesis of aryl triflates involves the reaction of the corresponding phenol with trifluoromethanesulfonic anhydride in the presence of a base.[3]

Caption: General experimental workflow for the synthesis of Catechol bis(trifluoromethanesulfonate).

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve catechol (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (2.2 equivalents) dropwise with stirring.

-

Triflation: Slowly add trifluoromethanesulfonic anhydride (2.1 equivalents) to the reaction mixture via a syringe, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Measurements

-

NMR Spectroscopy: Prepare a solution of the purified compound (5-10 mg for ¹H, 20-30 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃) and acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the neat compound using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the sample using electrospray ionization (ESI) or another suitable soft ionization technique on a high-resolution mass spectrometer.

Safety and Handling

Catechol bis(trifluoromethanesulfonate) is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable framework for the characterization of Catechol bis(trifluoromethanesulfonate). A thorough understanding of its NMR, IR, and MS profiles is essential for confirming its identity and purity, ensuring the success of subsequent synthetic applications. The provided protocols offer a solid foundation for the synthesis and analysis of this important reagent, empowering researchers to utilize it effectively in their scientific endeavors.

References

The Ascendance of a Powerhouse Reagent: A Technical Guide to Catechol bis(trifluoromethanesulfonate)

For the forward-thinking researcher, synthetic chemist, and drug development professional, this guide delves into the discovery, synthesis, and strategic applications of Catechol bis(trifluoromethanesulfonate), a reagent that has carved a significant niche in modern organic synthesis.

From its conceptual origins rooted in the development of potent leaving groups to its contemporary role as a versatile precursor for complex molecular architectures, this document provides a comprehensive exploration of Catechol bis(trifluoromethanesulfonate). We will navigate its historical context, provide detailed experimental protocols for its preparation, and illuminate its transformative applications in catalysis and medicinal chemistry.

I. Genesis of a Superior Leaving Group: Discovery and Historical Context

The story of Catechol bis(trifluoromethanesulfonate) is intrinsically linked to the broader quest for highly effective leaving groups in organic chemistry. The trifluoromethanesulfonate (triflate) group, with its exceptional ability to stabilize a negative charge, emerged as a game-changer. The pioneering work on the synthesis of aryl triflates in the 1970s by F. Effenberger and K.E. Mack laid the foundational methodology for the preparation of these powerful electrophiles.[1] Their research demonstrated that phenols could be readily converted to their corresponding triflates, opening up new avenues for reactivity.

While a singular "discovery" paper for Catechol bis(trifluoromethanesulfonate) is not readily apparent in the historical literature, its conception follows logically from these early explorations into aryl triflate synthesis. The unique 1,2-disposition of the hydroxyl groups on the catechol scaffold presented an opportunity to create a biselectrophilic building block, poised for sequential or double cross-coupling reactions. This "ditriflate" derivative of catechol offers a structurally rigid and highly reactive platform for the construction of complex polycyclic and heterocyclic systems.

II. Physicochemical and Spectroscopic Profile

Catechol bis(trifluoromethanesulfonate), also known as 1,2-phenylene bis(trifluoromethanesulfonate) or catechol ditriflate, is a white to off-white crystalline solid.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17763-91-6 | [2] |

| Molecular Formula | C₈H₄F₆O₆S₂ | [2] |

| Molecular Weight | 374.22 g/mol | [2] |

| Melting Point | 35 - 39 °C | [2] |

| Boiling Point | 95 °C at 1 mmHg | [2] |

| Appearance | White to almost white powder/crystal | [2] |

Spectroscopic data is crucial for the unambiguous identification and characterization of Catechol bis(trifluoromethanesulfonate). While detailed spectra are best consulted directly from spectral databases, typical ¹H NMR chemical shifts for the aromatic protons are observed in the downfield region, characteristic of the electron-withdrawing nature of the triflate groups.

III. Synthesis of Catechol bis(trifluoromethanesulfonate): A Detailed Experimental Protocol

The preparation of Catechol bis(trifluoromethanesulfonate) involves the reaction of catechol with a suitable triflating agent in the presence of a base. The most common and effective triflating agents are trifluoromethanesulfonic anhydride (Tf₂O) and N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂). The following protocol details a modern and efficient procedure.

Objective: To synthesize Catechol bis(trifluoromethanesulfonate) from catechol.

Reagents and Materials:

-

Catechol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve catechol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add pyridine (2.2 equivalents) dropwise.

-

Triflation: Add trifluoromethanesulfonic anhydride (2.1 equivalents) dropwise to the cooled solution via the dropping funnel, maintaining the internal temperature at or below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Catechol bis(trifluoromethanesulfonate).

Caption: Experimental workflow for the synthesis of Catechol bis(trifluoromethanesulfonate).

IV. Mechanism of Triflation

The synthesis of Catechol bis(trifluoromethanesulfonate) proceeds through a nucleophilic attack of the hydroxyl groups of catechol on the highly electrophilic sulfur atom of trifluoromethanesulfonic anhydride. The pyridine acts as a base to deprotonate the phenol, increasing its nucleophilicity, and also serves to neutralize the triflic acid byproduct formed during the reaction.

Caption: Generalized mechanism for the bis-triflation of catechol.

V. Applications in Modern Organic Synthesis

The synthetic utility of Catechol bis(trifluoromethanesulfonate) stems from the excellent leaving group ability of the two triflate moieties. This di-functional nature allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

A. Palladium-Catalyzed Cross-Coupling Reactions

Catechol bis(trifluoromethanesulfonate) is an ideal substrate for sequential or double cross-coupling reactions, providing access to a wide range of substituted aromatic compounds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds. This has been utilized in the synthesis of functionalized p-terphenyls.[3]

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl groups. This is a powerful tool for the synthesis of diaryl sulfones with alkynyl functionalities.[4]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.[5]

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

The site-selectivity in sequential cross-coupling reactions of bis(triflates) can often be controlled by tuning the reaction conditions, offering a strategic advantage in the synthesis of complex molecules.[3][4]

Caption: Overview of cross-coupling reactions utilizing Catechol bis(trifluoromethanesulfonate).

B. Role in Medicinal Chemistry and Drug Development

The catechol motif is a recognized pharmacophore present in numerous biologically active compounds and approved drugs.[6][7][8] The conversion of catechols to their bis(triflate) derivatives provides a stable and versatile intermediate for the synthesis of novel drug candidates. The triflate group itself, when attached to an aromatic ring, has been shown to be metabolically stable and can be a valid choice in lead optimization studies.[9]

The ability to perform late-stage functionalization on complex molecules via cross-coupling reactions of the corresponding aryl triflates is a powerful strategy in medicinal chemistry. This allows for the rapid generation of analogues with diverse functionalities, facilitating the exploration of structure-activity relationships (SAR). The use of Catechol bis(trifluoromethanesulfonate) and related aryl triflates enables the introduction of various substituents that can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[10][11]

VI. Conclusion

Catechol bis(trifluoromethanesulfonate) has firmly established itself as a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its straightforward synthesis, coupled with the exceptional reactivity of its two triflate groups, provides a powerful platform for the construction of complex molecular architectures. From its historical roots in the development of super leaving groups to its current applications in palladium-catalyzed cross-coupling and medicinal chemistry, this reagent continues to empower innovation in both academic and industrial research. The strategic application of Catechol bis(trifluoromethanesulfonate) will undoubtedly continue to play a pivotal role in the discovery and development of new pharmaceuticals and functional materials.

References

- 1. d-nb.info [d-nb.info]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ctppc.org [ctppc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

Catechol bis(trifluoromethanesulfonate) as an electrophile in organic reactions

An In-Depth Technical Guide: Catechol Bis(trifluoromethanesulfonate) as a Premier Electrophile in Modern Organic Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of catechol bis(trifluoromethanesulfonate), a highly reactive and versatile electrophilic reagent. We will delve into its synthesis, core principles of reactivity, and its application in key organic transformations, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science.

Introduction: The Power of a "Super" Leaving Group

Catechol bis(trifluoromethanesulfonate), also known as benzene-1,2-diyl bis(trifluoromethanesulfonate) or catechol ditriflate, is an organic compound featuring a catechol core where both hydroxyl protons are replaced by trifluoromethanesulfonyl (triflyl) groups.[1] This structural modification transforms the relatively inert catechol scaffold into a potent electrophile.[2]

The key to its reactivity lies in the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻), one of the best leaving groups known in organic chemistry. The triflate anion's stability, a consequence of extensive resonance delocalization and the strong inductive electron-withdrawal by the three fluorine atoms, makes it exceptionally willing to depart during a nucleophilic attack. This inherent reactivity allows for substitutions on the aromatic ring under conditions that would be unfeasible for corresponding halides or other sulfonates, making it an essential tool for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2]

Physicochemical Properties and Safe Handling

Properly understanding the physical properties and safety requirements is critical before utilizing this reagent in any experimental setup.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 17763-91-6 | [1][3] |

| Molecular Formula | C₈H₄F₆O₆S₂ | [1][4] |

| Molecular Weight | 374.23 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 35-40 °C | [3] |

| Boiling Point | 92-95 °C @ 1 mmHg | [3] |

| Synonyms | Catechol ditriflate, Benzene-1,2-diyl bis(trifluoromethanesulfonate) |[1] |

Safety and Handling: Catechol bis(trifluoromethanesulfonate) is a corrosive substance that can cause severe skin burns and eye damage.[5] It may also be corrosive to metals.[5] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in an inert atmosphere, at room temperature, and away from moisture.[3]

Synthesis of Catechol Bis(trifluoromethanesulfonate)

The preparation of catechol bis(trifluoromethanesulfonate) involves the reaction of catechol with a suitable triflylating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base to neutralize the generated triflic acid. Pyridine is a common choice for this role.

Synthesis Workflow Diagram

Caption: Diagram 1: General workflow for the synthesis of catechol bis(trifluoromethanesulfonate).

Experimental Protocol: Synthesis

This is a representative protocol based on standard triflation procedures.

-

Preparation: To an oven-dried, 500 mL round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add catechol (11.0 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Base Addition: Slowly add pyridine (17.4 mL, 210 mmol, 2.1 equiv) to the stirred solution via syringe.

-

Triflation: Add trifluoromethanesulfonic anhydride (35.5 mL, 210 mmol, 2.1 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of pyridinium triflate will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting catechol is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 100 mL of cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 75 mL), saturated aqueous NaHCO₃ (75 mL), and brine (75 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel to afford pure catechol bis(trifluoromethanesulfonate).

Core Reactivity and Mechanistic Principles

The utility of catechol bis(trifluoromethanesulfonate) stems from its function as a potent arylating agent. The two triflate groups serve as excellent leaving groups, enabling nucleophilic substitution on the aromatic ring, a reaction that is typically challenging.

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway is Nucleophilic Aromatic Substitution (SNAr). A nucleophile attacks one of the carbon atoms bearing a triflate group. The exceptional stability of the departing triflate anion facilitates the formation of the transient, negatively charged Meisenheimer complex, which then rearomatizes by expelling the triflate ion.

Caption: Diagram 2: General mechanism for nucleophilic substitution on catechol bis(trifluoromethanesulfonate).

Friedel-Crafts-Type Reactions

In the presence of a strong Lewis acid or under appropriate conditions with highly activated arenes, catechol bis(trifluoromethanesulfonate) can act as the electrophile in Friedel-Crafts-type reactions.[6][7] The Lewis acid coordinates to a triflate group, increasing its electrophilicity and facilitating attack by an electron-rich aromatic ring to form a new carbon-carbon bond. This approach is powerful for synthesizing biaryl structures.[8]

Caption: Diagram 3: Mechanism of a Friedel-Crafts-type reaction using catechol bis(trifluoromethanesulfonate).

Applications in Organic Synthesis

The high reactivity of this reagent opens avenues for numerous synthetic transformations.

Synthesis of Substituted Catechol Derivatives

One of the most direct applications is the synthesis of mono- or di-substituted catechols. By reacting catechol bis(trifluoromethanesulfonate) with a wide range of nucleophiles (e.g., alkoxides, thiolates, amines, organometallics), a variety of functional groups can be introduced onto the catechol ring. This strategy avoids the use of protecting groups often required when working with free catechols.[9][10]

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Significance |

|---|---|---|

| R-O⁻ (Alkoxide) | Catechol Ether | Precursors for natural products, ligands |

| R-S⁻ (Thiolate) | Catechol Thioether | Pharmaceutical building blocks |

| R₂N-H (Amine) | Substituted Aniline | Dyes, agrochemicals, APIs |

| R-MgBr (Grignard) | Alkyl/Aryl Catechol | C-C bond formation for complex scaffolds |

| CN⁻ (Cyanide) | Cyanobenzene | Versatile intermediate for acids, amines |

Protocol: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This protocol illustrates the synthesis of a substituted catechol amine derivative, leveraging the reactivity of the triflate group in cross-coupling chemistry.

-

Setup: In a glovebox, add catechol bis(trifluoromethanesulfonate) (374 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (43 mg, 0.075 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol) to an oven-dried Schlenk tube.

-

Reagents: Evacuate and backfill the tube with argon. Add anhydrous toluene (5 mL) followed by morpholine (96 µL, 1.1 mmol).

-

Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired mono-aminated product.

Conclusion and Future Outlook

Catechol bis(trifluoromethanesulfonate) is a powerful and enabling reagent in modern organic synthesis. Its defining feature—the presence of two exceptionally good triflate leaving groups—renders the catechol ring highly electrophilic and susceptible to a range of synthetic transformations that are otherwise difficult to achieve. From fundamental SNAr reactions to sophisticated transition-metal-catalyzed cross-couplings, it provides a reliable platform for constructing complex molecular architectures. For researchers in drug discovery and materials science, mastering the application of this reagent provides a significant strategic advantage in the efficient synthesis of novel, high-value compounds.

References

- 1. CAS 17763-91-6: catechol bis(trifluoromethanesulfonate) [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CATECHOL BIS(TRIFLUOROMETHANESULFONATE) CAS#: 17763-91-6 [m.chemicalbook.com]

- 4. PubChemLite - Catechol bis(trifluoromethanesulfonate) (C8H4F6O6S2) [pubchemlite.lcsb.uni.lu]

- 5. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction [frontiersin.org]

- 10. Diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Mechanism of action of Catechol bis(trifluoromethanesulfonate)

An In-depth Technical Guide on the Mechanism of Action of Catechol bis(trifluoromethanesulfonate)

For Researchers, Scientists, and Drug Development Professionals

Catechol bis(trifluoromethanesulfonate), often abbreviated as Catechol-bis(triflate), is a versatile and powerful electrophilic reagent in modern organic synthesis. Its significance stems primarily from its role as an efficient precursor to the highly reactive intermediate, ortho-benzyne. This guide provides a comprehensive exploration of the core mechanisms of action of Catechol bis(trifluoromethanesulfonate), detailing its application in aryne chemistry, cross-coupling reactions, and as a potent leaving group. The content herein is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to effectively utilize this reagent in complex molecular syntheses.

Table of Contents

-

Introduction to Catechol bis(trifluoromethanesulfonate)

-

Structure and Properties

-

Significance in Organic Synthesis

-

-

Core Mechanism: Generation of ortho-Benzyne

-

The Fluoride-Induced Elimination Pathway

-

Experimental Protocol: Generation and Trapping of o-Benzyne

-

Causality in Experimental Design

-

-

Applications in Aryne-Mediated Reactions

-

Diels-Alder Cycloadditions

-

Nucleophilic Addition Reactions

-

Transition-Metal Catalyzed Insertions

-

-

Role in Palladium-Catalyzed Cross-Coupling Reactions

-

Mechanism of Oxidative Addition

-

Protocol: Suzuki-Miyaura Cross-Coupling

-

-

The Triflate Group as a Superior Leaving Group

-

References

Introduction to Catechol bis(trifluoromethanesulfonate)

Structure and Properties

Catechol bis(trifluoromethanesulfonate) is a disulfonate ester of catechol. The trifluoromethanesulfonate (triflate) group (CF₃SO₃⁻) is an exceptionally good leaving group, a property that is central to the reagent's reactivity. The presence of two triflate groups on adjacent carbons in a benzene ring makes it a prime precursor for the formation of an aryne intermediate.